molecular formula C16H19N5O B2588387 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 1798490-37-5

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea

Cat. No.: B2588387
CAS No.: 1798490-37-5
M. Wt: 297.362
InChI Key: ZLXJNYGHTPBUMZ-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea is a compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a phenethylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-b]pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea is unique due to its combined imidazo[1,2-b]pyrazole and phenethylurea structure, which imparts distinct physicochemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-8-6-14-4-2-1-3-5-14)18-10-11-20-12-13-21-15(20)7-9-19-21/h1-5,7,9,12-13H,6,8,10-11H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXJNYGHTPBUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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